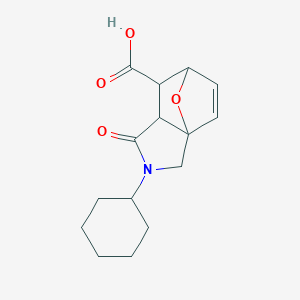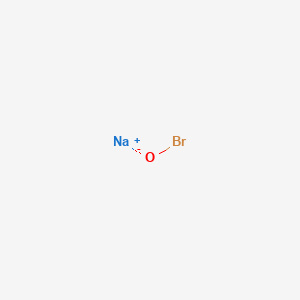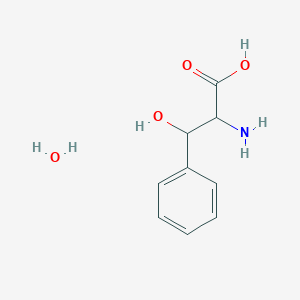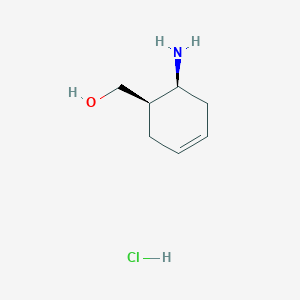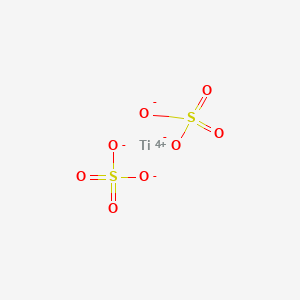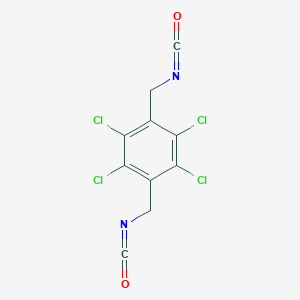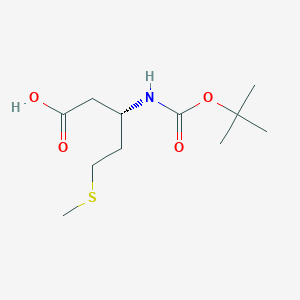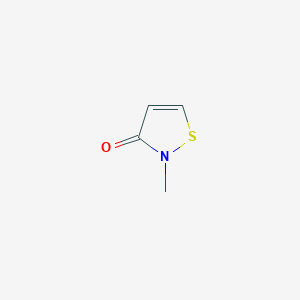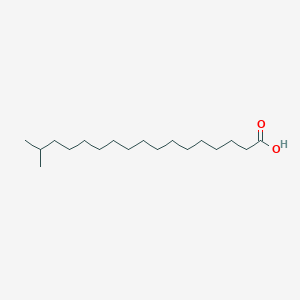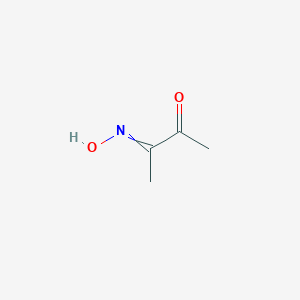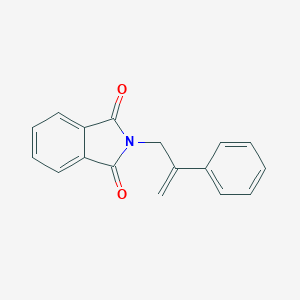
1H-Isoindole-1,3(2H)-dione, 2-(2-phenyl-2-propenyl)-
Descripción general
Descripción
1H-Isoindole-1,3(2H)-dione, 2-(2-phenyl-2-propenyl)-, also known as Chalconeimide, is a heterocyclic organic compound that has gained significant interest in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and agrochemicals. This compound has a unique chemical structure that makes it an attractive target for synthesis and study.
Mecanismo De Acción
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(2-phenyl-2-propenyl)- is not fully understood. However, it is believed to exert its anticancer activity through the induction of apoptosis, or programmed cell death, in cancer cells. It has also been suggested that this compound may inhibit the growth and proliferation of cancer cells by disrupting the cell cycle.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1H-Isoindole-1,3(2H)-dione, 2-(2-phenyl-2-propenyl)- can induce changes in the levels of various biochemical markers, including reactive oxygen species, glutathione, and caspase-3. Additionally, this compound has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1H-Isoindole-1,3(2H)-dione, 2-(2-phenyl-2-propenyl)- in lab experiments is its relatively simple synthesis method. Additionally, this compound exhibits significant biological activity at relatively low concentrations, making it a potentially cost-effective candidate for further study. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of 1H-Isoindole-1,3(2H)-dione, 2-(2-phenyl-2-propenyl)-. One potential avenue of research is the development of new derivatives of this compound with enhanced biological activity. Additionally, further study is needed to fully elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the synthesis of this compound using more sustainable and environmentally friendly methods is an area of ongoing research.
Aplicaciones Científicas De Investigación
1H-Isoindole-1,3(2H)-dione, 2-(2-phenyl-2-propenyl)- has been the subject of extensive scientific research due to its potential applications in various fields. In medicinal chemistry, this compound has been shown to exhibit significant anticancer activity against several cancer cell lines, including breast, colon, and lung cancer. Additionally, it has been found to possess antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propiedades
Número CAS |
16307-59-8 |
|---|---|
Nombre del producto |
1H-Isoindole-1,3(2H)-dione, 2-(2-phenyl-2-propenyl)- |
Fórmula molecular |
C17H13NO2 |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
2-(2-phenylprop-2-enyl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H13NO2/c1-12(13-7-3-2-4-8-13)11-18-16(19)14-9-5-6-10-15(14)17(18)20/h2-10H,1,11H2 |
Clave InChI |
CDWLDGLHJIIQER-UHFFFAOYSA-N |
SMILES |
C=C(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
SMILES canónico |
C=C(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



